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Compound of Interest

Compound Name:
5-Ethynyl-1H-imidazole-4-

carboxamide

CAS No.: 126004-16-8

Cat. No.: B153770

Get Quote

Executive Summary
EICAR (5-ethynyl-1-β-D-ribofuranosylimidazole-4-carboxamide) is a potent, synthetic

nucleoside analogue with broad-spectrum antiviral and cytostatic properties.[1] It functions as a

prodrug, requiring intracellular phosphorylation to inhibit its primary target, Inosine

Monophosphate Dehydrogenase (IMPDH).

EICA (5-ethynylimidazole-4-carboxamide) is the aglycone (nitrogenous base) moiety of EICAR.

Unlike EICAR, EICA lacks the ribofuranose sugar essential for recognition by cellular

nucleoside kinases. Consequently, EICA exhibits negligible biological activity in standard

assays because it cannot efficiently enter the nucleotide biosynthesis pathway to form the

active monophosphate inhibitor.

Key Distinction: EICAR is the active pharmaceutical ingredient (API) capable of hijacking

cellular metabolism; EICA is the synthetic precursor or degradation product with limited

bioactivity.
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Chemical Identity & Physicochemical Properties[2]
[3]
The fundamental difference lies in the presence of the ribose sugar. This structural variation

dictates solubility, cellular uptake, and metabolic fate.

Feature EICA (Aglycone) EICAR (Nucleoside)

Full Name
5-ethynylimidazole-4-

carboxamide

5-ethynyl-1-β-D-

ribofuranosylimidazole-4-

carboxamide

Role
Synthetic Intermediate /

Metabolite
Antimetabolite / Antiviral Agent

Molecular Weight ~135.12 g/mol ~267.24 g/mol

Solubility
Low (Hydrophobic character

dominant)

Moderate to High (Hydrophilic

ribose moiety)

Cellular Entry Passive Diffusion (Limited)
Nucleoside Transporters

(ENT/CNT)

Metabolic Activation Requires PRTase (Inefficient)
Requires Adenosine Kinase

(Highly Efficient)

Structural Visualization
The following diagram illustrates the structural relationship. EICAR is formed by the

glycosylation of EICA.

EICA (Aglycone)
(Base Only)

5-ethynylimidazole-4-carboxamide EICAR (Nucleoside)
(Base + Sugar)

Active Antimetabolite

 Glycosylation
(Synthetic)

Ribose Sugar
(β-D-ribofuranose)

 C-N Bond Formation

 Hydrolysis / Degradation
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Click to download full resolution via product page

Figure 1: Structural relationship between EICA and EICAR. EICAR is the glycosylated form of

EICA.

Mechanism of Action (MOA)
The biological potency of EICAR stems from its ability to mimic the natural nucleoside AICA

riboside. The aglycone EICA fails to mimic the nucleoside effectively because it lacks the

"handle" (ribose) required for phosphorylation.

EICAR: The Active Pathway
Uptake: EICAR enters the cell via equilibrative nucleoside transporters (ENTs).

Activation (Phosphorylation): It is rapidly phosphorylated by Adenosine Kinase (AK) to form

EICAR-5'-Monophosphate (EICAR-MP).

Target Inhibition: EICAR-MP mimics Inosine Monophosphate (IMP). It binds to the IMPDH

active site and forms a covalent adduct with a catalytic Cysteine residue (Cys331 in human

IMPDH type II), irreversibly inactivating the enzyme.

Result: Depletion of cellular GTP pools, halting DNA/RNA synthesis.

EICA: The Inactive Pathway
Uptake: Passive diffusion (often slow).

Metabolic Dead End: To become active, EICA must be converted to EICAR-MP. This

requires Phosphoribosyltransferase (PRTase) activity. Unlike Adenosine Kinase (which

accepts EICAR), human PRTases have low affinity for the 5-ethynylimidazole base.

Result: EICA accumulates as an inactive base or is excreted.
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Figure 2: Comparative Mechanism of Action. EICAR is activated by Adenosine Kinase; EICA

lacks an efficient activation pathway.
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Experimental Protocols for Differentiation
In drug development, it is critical to distinguish between the active drug (EICAR) and its

degradation product (EICA).

HPLC Separation Protocol
EICAR and EICA can be separated based on their hydrophobicity. The ribose group makes

EICAR significantly more polar than the EICA aglycone.

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

Mobile Phase A: 10 mM Ammonium Acetate (pH 6.0).

Mobile Phase B: Acetonitrile (ACN).

Gradient: 0-5 min (2% B), 5-15 min (2% to 40% B).

Detection: UV at 260 nm (Imidazole absorption).

Expected Result:

EICAR: Elutes early (more polar).

EICA: Elutes later (more hydrophobic/non-polar).

IMPDH Inhibition Assay (In Vitro)
To verify the lack of activity of the aglycone:

Enzyme: Recombinant Human IMPDH Type II.

Substrate: IMP and NAD+.

Test Compounds: EICAR-MP (Positive Control), EICAR (Pro-drug Control), EICA (Test).

Readout: Monitor NADH production at 340 nm.

Result:
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EICAR-MP: IC50 < 100 nM (Rapid inhibition).

EICAR: Weak/No inhibition (Requires cellular kinase, not present in cell-free assay).

EICA: No inhibition (Does not bind active site).

Synthesis and Stability
Synthesis: EICAR is typically synthesized by coupling the silylated base (EICA derivative)

with a protected ribofuranose, followed by deprotection.

Degradation: The N-glycosidic bond in EICAR is susceptible to acid hydrolysis. Exposure to

low pH (< 3.0) or high temperatures can cleave the sugar, releasing the inactive EICA

aglycone. Stability studies must monitor EICA levels as a specific impurity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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